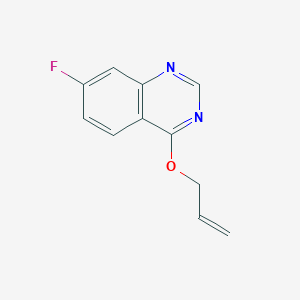

![molecular formula C18H15N3O5 B2420654 methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate CAS No. 870604-54-9](/img/structure/B2420654.png)

methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenecarboxylate group, which is a benzene ring attached to a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring and the benzenecarboxylate group. The methoxycarbonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might participate in aromatic substitution reactions, while the carboxylate group could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar methoxycarbonyl and carboxylate groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

- Optimization of Synthesis : Jun (2006) explored the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole, using methyl 4-amino-3-methylbenzoate as the starting point. This study highlighted an optimized synthetic procedure with lower cost and higher yield, suggesting potential for large-scale manufacturing (Jun, 2006).

Biological Activity and Antineoplastic Potential

- Antineoplastic and Antifilarial Agents : A research by Ram et al. (1992) synthesized a series of compounds including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity. This points towards the potential application of these compounds in cancer and parasitic infection treatments (Ram et al., 1992).

Application in Heterocyclic System Synthesis

- Preparation of Heterocyclic Systems : Selič et al. (1997) prepared derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which were used for synthesizing various heterocyclic systems. This shows the compound's utility in synthesizing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).

Catalytic Applications

- Catalysis in Methoxycarbonylation : Dahnum et al. (2019) explored the catalytic application of ZIF-7, a material containing benzimidazole, in the methoxycarbonylation of aniline. This study revealed its effectiveness as a catalyst, demonstrating a novel application in chemical synthesis (Dahnum et al., 2019).

Fluorescent Properties and Applications

- Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) investigated the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, studying their fluorescent properties. This indicates the potential use of these compounds in applications requiring fluorescence, like imaging or diagnostics (Rangnekar & Rajadhyaksha, 1986).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-25-16(23)12-6-4-3-5-11(12)15(22)10-7-8-13-14(9-10)20-17(19-13)21-18(24)26-2/h3-9H,1-2H3,(H2,19,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTYAJJUJSKINW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)

![4-(4-chlorophenyl)-11,11-dimethyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-9-one](/img/structure/B2420574.png)

![N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2420575.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)

![N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)

![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate](/img/structure/B2420590.png)